2',3'-Dideoxy-4'-thiocytosine
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
137719-36-9 |
|---|---|
Molecular Formula |
C9H13N3O2S |
Molecular Weight |
227.29 g/mol |
IUPAC Name |
4-amino-1-[(2R,5S)-5-(hydroxymethyl)thiolan-2-yl]pyrimidin-2-one |
InChI |
InChI=1S/C9H13N3O2S/c10-7-3-4-12(9(14)11-7)8-2-1-6(5-13)15-8/h3-4,6,8,13H,1-2,5H2,(H2,10,11,14)/t6-,8+/m0/s1 |
InChI Key |
LAQKYFKORDKGFD-POYBYMJQSA-N |
Isomeric SMILES |
C1C[C@@H](S[C@@H]1CO)N2C=CC(=NC2=O)N |
Canonical SMILES |
C1CC(SC1CO)N2C=CC(=NC2=O)N |
Origin of Product |
United States |
Chemical Synthesis Methodologies
Synthetic Routes to the 2',3'-Dideoxy-4'-thioribofuranosyl Moiety
The construction of the sulfur-containing sugar ring is a key challenge in the synthesis of 4'-thionucleosides. Researchers have devised several pathways, often starting from readily available chiral molecules or carbohydrates.
Stereospecific Syntheses from Chiral Precursors (e.g., L-Glutamic Acid, L-Glyceraldehyde)
Chiral pool synthesis provides an elegant approach to the enantiomerically pure 4'-thiosugar core. By starting with a molecule that already possesses the desired stereochemistry, the number of chiral induction steps can be minimized.
L-Glutamic acid, a naturally occurring amino acid, has been utilized as a chiral precursor. nih.govwikipedia.org The synthesis begins with the protection of the amino and carboxylic acid groups, followed by a series of transformations to construct the furanose ring system. A key step involves the introduction of the sulfur atom, often through the opening of an epoxide or the displacement of a leaving group with a sulfur nucleophile. For instance, a protected glutamic acid derivative can be converted into an oxazolidinone, which then undergoes stereocontrolled alkylation and subsequent cyclization to form the thiosugar precursor. nih.gov
Similarly, L-glyceraldehyde, a simple chiral sugar, serves as a versatile starting material. nih.gov Its protected form, (R)-2,3-O-isopropylidene-D-glyceraldehyde, can be elaborated through various carbon-carbon bond-forming reactions and subsequent functional group manipulations to build the five-membered ring. nih.gov The introduction of sulfur is typically achieved late in the synthetic sequence. This approach allows for the synthesis of both L- and D-enantiomers of 4'-thionucleosides by starting with the appropriate enantiomer of glyceraldehyde. nih.gov
Derivatization of Carbohydrate Precursors for Thionucleoside Formation
An alternative strategy involves the modification of existing carbohydrate scaffolds. This approach leverages the well-established chemistry of sugars to introduce the sulfur atom at the 4'-position.
A notable method is the Pummerer-type reaction, where a 4-thiosugar sulfoxide (B87167) is activated and coupled with a silylated base. beilstein-journals.orgsemanticscholar.org This reaction can proceed with good stereoselectivity, often favoring the formation of the desired β-anomer. beilstein-journals.org
Glycosylation and Nucleobase Coupling Strategies
Once the 4'-thiosugar moiety is prepared, the next critical step is the formation of the N-glycosidic bond with the cytosine base. The stereochemical outcome of this reaction is paramount, as the biological activity of nucleosides is highly dependent on the anomeric configuration (α or β).
Methods for Attaching Pyrimidine (B1678525) and Purine (B94841) Bases to 4'-Thiosugars
The most widely used method for glycosylation is the Vorbrüggen reaction, which involves the condensation of a silylated nucleobase with an activated sugar donor, typically a 1-O-acetyl or 1-O-p-nitrobenzoyl derivative, in the presence of a Lewis acid catalyst like trimethylsilyl (B98337) trifluoromethanesulfonate (B1224126) (TMSOTf). beilstein-journals.orgnih.gov This method is applicable to both pyrimidine and purine bases. researchgate.net
Another effective strategy is the Pummerer-type glycosylation. beilstein-journals.orgsemanticscholar.org In this reaction, a 4-thiosugar sulfoxide is treated with a silylated base in the presence of a Lewis acid. This method has been shown to be highly stereoselective, providing predominantly the β-anomer. beilstein-journals.org Hypervalent iodine reagents have also been employed to mediate these glycosylation reactions. semanticscholar.orgacs.org
The table below summarizes key glycosylation methods.
| Glycosylation Method | Activating Agent/Catalyst | Key Features |
| Vorbrüggen Reaction | Lewis Acids (e.g., TMSOTf) | Widely applicable for pyrimidine and purine bases. Stereoselectivity can be influenced by neighboring groups. beilstein-journals.orgnih.gov |
| Pummerer-type Reaction | Lewis Acids, Hypervalent Iodine Reagents | Often highly stereoselective, favoring the β-anomer. beilstein-journals.orgsemanticscholar.org |
| Thioglycoside Activation | N-Iodosuccinimide (NIS)/TfOH | Enables β-selective addition of silylated bases. tandfonline.com |
Enantiomeric Synthesis Approaches (L- and D-Configurations)
The synthesis of both L- and D-enantiomers of 2',3'-dideoxy-4'-thiocytosine is of significant interest, as the biological activity can reside in either the natural (D) or unnatural (L) series. lookchem.com
Enantiomeric synthesis is often achieved by starting from the corresponding enantiomer of a chiral precursor. For example, D- and L-glyceraldehyde can be used to synthesize D- and L-4'-thionucleosides, respectively. nih.govnih.gov Similarly, utilizing enantiomeric erythro-dibenzyldithioacetals allows for the production of both D- and L-3-O-(N-acyl)carbamoyl thiosugars, which in turn lead to β-selective glycosylations. lookchem.com The use of both enantiomers of glyceraldehyde acetonide has been exploited for the synthesis of both L- and D-series of 2',3'-dideoxy-4'-thionucleosides. nih.gov
Synthesis of Specific this compound Derivatives
The synthesis of specific derivatives of this compound often involves the introduction of modifications at the 2' or 3' positions of the thiosugar ring or on the cytosine base itself.
For instance, the synthesis of N4-benzoyl-5'-O-dimethoxytrityl-2',3'-dideoxy-3'-thiocytidine has been reported. nih.gov This synthesis involved the ring-opening of a 2,3'-anhydronucleoside with a thiobenzoate anion. nih.gov The resulting 3'-thio derivative can be incorporated into oligonucleotides.
2',3'-Dideoxy-4'-thiocytidine (4'-thioddC)
The synthesis of 2',3'-Dideoxy-4'-thiocytidine (also known as 4'-thioddC) has been a subject of significant research. A stereospecific synthesis route has been developed starting from L-glutamic acid to create the necessary 2,3-dideoxy-4-thioribofuranosyl carbohydrate precursor. nih.gov This precursor is then condensed with a cytosine base to form the final nucleoside analogue. nih.gov An alternative and improved method involves the direct condensation of N4-benzoylcytosine with a protected 4-thiosugar derivative, which allows for easier separation of the desired β-anomer. oup.com This compound has shown notable, though modest, activity against the human immunodeficiency virus (HIV) in vitro. nih.gov
Fluorinated Analogues (e.g., L-2'-Fluoro-4'-thio-2',3'-unsaturated cytidine)
Fluorinated analogues of 4'-thiocytidine have been synthesized to enhance their biological properties. A key example is L-2'-Fluoro-4'-thio-2',3'-unsaturated cytidine (B196190), which was synthesized from (R)-2-fluorobutenolide. nih.gov This starting material was itself prepared from 2,3-O-isopropylidene-L-glyceraldehyde. nih.gov The introduction of a fluorine atom at the 2'-position and an unsaturation in the sugar ring are critical modifications. This particular compound has demonstrated potent antiviral activity against HIV-1. nih.gov Other research has focused on synthesizing various D- and L-2',3'-unsaturated 3'-fluoro-4'-thionucleosides to study their structure-activity relationships. nih.gov
Nucleobase Modifications (e.g., 5-fluorocytosine (B48100), 4-N-methyl-2-thiocytidine analogues)
Modifications to the cytosine base of 4'-thionucleosides have been explored to create analogues with different biological activities. For instance, a 5-fluorocytosine derivative of 2'-deoxy-2'-fluoro-4'-thioarabinofuranosylcytosine (5F-4'-thioFAC) was synthesized and showed potent antitumor activity against various human tumor cell lines. nih.gov The activity of this compound was found to be similar in spectrum to its non-fluorinated counterpart, 4'-thioFAC, although it was approximately ten times less active. nih.gov The synthesis of L-3'-fluoro-2',3'-unsaturated-4'-thio-5-fluorocytosine has also been reported, which exhibited strong anti-HIV activity. nih.gov These syntheses highlight the efforts to combine sugar and base modifications to optimize therapeutic potential.
C-Methyl and C-Hydroxymethyl Modifications on the Sugar Moiety
The introduction of methyl or hydroxymethyl groups at various positions on the 4'-thiosugar ring represents another avenue of synthetic exploration. The synthesis of 2'-C-methyl-4'-thionucleosides has been accomplished via the stereoselective Vorbrüggen glycosylation of different nucleobases with a per-acetylated 2-C-methyl-4-thio-D-ribose. nih.gov This thiosugar core was constructed in a 10-step sequence from the corresponding ribonolactone. nih.gov
Additionally, 2',3'-dideoxy-4'-C-hydroxymethyl-4'-thiocytidine has been synthesized. clockss.org This process involved the N-glycosylation of trimethylsilylated pyrimidines with a 2-acetoxy-4,4-bis(acetoxymethyl)tetrahydrothiophene glycosyl donor, followed by hydrolysis to yield the final product. clockss.org These modifications aim to alter the conformational properties of the nucleoside and its interaction with viral enzymes.
Integration into Modified Nucleic Acids
Beyond the synthesis of individual nucleoside analogues, a significant area of research is their incorporation into DNA strands. This allows for the creation of modified nucleic acids with unique properties, such as enhanced stability.
Enzymatic Incorporation of 2'-Deoxy-4'-thionucleoside 5'-Triphosphates into DNA
The enzymatic incorporation of 2'-deoxy-4'-thionucleoside 5'-triphosphates (dSNTPs) into DNA has been systematically studied. researchgate.netnih.govfigshare.comacs.org Research has shown that DNA polymerases from family B, particularly those lacking 3'→5' exonuclease activity, can efficiently incorporate these modified nucleotides. researchgate.netnih.govfigshare.com Polymerases like KOD Dash and Therminator have been identified as effective for both single nucleotide insertion and primer extension using dSNTPs. acs.org In contrast, polymerases from family A, such as the Klenow fragment and Taq DNA polymerase, along with reverse transcriptases, were found to be less efficient at incorporating these modified triphosphates. acs.org The successful incorporation of all four types of dSNTPs (dATP, dGTP, dCTP, and dTTP analogues) opens the door to creating fully modified 4'-thioDNA. researchgate.netnih.govfigshare.com
Polymerase Chain Reaction (PCR) Amplification of 4'-ThioDNA
A major breakthrough in the field has been the successful amplification of 4'-thioDNA using the polymerase chain reaction (PCR). researchgate.netnih.govfigshare.com Studies have demonstrated that a 104-mer DNA strand can be amplified even when all four natural dNTPs are replaced with their 2'-deoxy-4'-thionucleoside 5'-triphosphate counterparts (dSNTPs). researchgate.netnih.govfigshare.com The KOD Dash DNA polymerase was instrumental in achieving this amplification. researchgate.netnih.govfigshare.comacs.org Importantly, the resulting 4'-thioDNA PCR product could be used as a template to generate natural DNA through a subsequent PCR with standard dNTPs. researchgate.netnih.govfigshare.com Sequencing of this natural DNA confirmed that the replication of the 4'-thioDNA template occurred with high accuracy, preserving the original sequence information. researchgate.netnih.govfigshare.comacs.org This represents the first instance of accurate PCR amplification of a highly modified DNA using only unnatural triphosphates. researchgate.netnih.govfigshare.com
Molecular and Structural Investigations
Conformational Analysis of 4'-Thionucleosides
The replacement of the oxygen atom at the 4'-position of the furanose ring with a sulfur atom in nucleoside analogues like 2',3'-Dideoxy-4'-thiocytosine introduces notable changes to the sugar pucker conformation. This modification is a key area of research due to its potential to influence the biological activity of these compounds. nih.govnih.gov
The substitution of the furanose ring's oxygen with sulfur has a profound impact on its conformational preferences. nih.gov In 2'-deoxy-4'-thionucleosides, the sugar moiety often displays a twist (3T2) conformation. nih.govresearchgate.net This is in contrast to many natural 2'-deoxynucleosides which typically favor a C2'-endo (South) conformation. The preference for the 3T2 or similar North-type puckering in 4'-thionucleosides is attributed to the altered stereoelectronic effects and bond parameters associated with the sulfur atom. srce.hr
Specifically, the anomeric effect, a stereoelectronic effect describing the tendency of a substituent at an anomeric carbon in a cyclic sugar to be axial, is weaker in 4'-thionucleosides compared to their natural oxygen-containing counterparts. srce.hrsrce.hr This S-C-N anomeric effect is weaker in pyrimidine (B1678525) nucleosides than in purine (B94841) ones. nih.gov The gauche effect for [S-C-C-O] fragments is also likely weaker than in the corresponding 4'-oxo compounds because sulfur is less electronegative than oxygen. nih.gov These factors collectively influence the pseudorotational equilibrium of the furanose ring, leading to a preference for the North-type conformation. srce.hrnih.gov
| Compound Type | Favored Conformation | Key Influencing Factor |
|---|---|---|
| 2'-Deoxy-4'-thionucleosides | Twist (3T2) / North-type | Weaker S-C-N anomeric effect |
| Natural 2'-deoxynucleosides | C2'-endo / South-type | Stronger O-C-N anomeric effect |
Computational modeling plays a crucial role in understanding the structural dynamics of 4'-thionucleosides. nih.govnyu.edumdpi.comfrontiersin.org Theoretical studies, often employing methods like density functional theory (DFT) and ab initio calculations, have been instrumental in elucidating the conformational preferences and energetic landscapes of these molecules. srce.hrnih.gov These computational approaches allow for the simulation of molecular interactions and the prediction of stable conformations, which can be challenging to determine experimentally alone. nih.govmdpi.com
For instance, multiscale computational modeling has been used to investigate how modifications like the introduction of a sulfur atom affect molecular behavior. nih.gov Such models can predict changes in bond lengths, angles, and torsional parameters, providing a detailed picture of the molecular geometry. The results from these theoretical calculations often complement experimental data from techniques like NMR spectroscopy and X-ray crystallography to provide a comprehensive understanding of the molecule's structure. nih.govsrce.hr
Mechanistic Research on Biological Activity
Intracellular Activation and Metabolism
For 2',3'-Dideoxy-4'-thiocytosine to exert its antiviral effect, it must first be transported into the host cell and then undergo a series of metabolic activation steps. This process is crucial for its therapeutic efficacy.
Like other nucleoside analogs, this compound is a prodrug that requires sequential phosphorylation to its 5'-monophosphate, 5'-diphosphate, and ultimately its pharmacologically active 5'-triphosphate form. acs.org This multi-step enzymatic conversion is a critical determinant of its antiviral potency. acs.org
The initial phosphorylation to the monophosphate is often the rate-limiting step in the activation cascade for many nucleoside analogs. acs.org While the specific kinases responsible for the phosphorylation of this compound have not been definitively identified in published research, it is hypothesized that cellular nucleoside and nucleotide kinases carry out this bioactivation. For instance, in the case of the related compound (-)-2'-deoxy-3'-thiacytidine (3TC), its phosphorylation is concentration-dependent in peripheral blood lymphocytes. neb.com Similarly, the phosphorylation of 2',3'-dideoxyinosine (ddI) is catalyzed by cytosolic 5'-nucleotidase. nih.gov It is plausible that this compound is a substrate for a similar set of cellular enzymes.
The subsequent phosphorylation from the monophosphate to the diphosphate (B83284) and then to the triphosphate is catalyzed by nucleoside monophosphate kinases (NMPKs) and nucleoside diphosphate kinases (NDPKs), respectively. acs.org The efficiency of these phosphorylation steps directly impacts the intracellular concentration of the active triphosphate metabolite, which in turn influences the compound's antiviral activity.
| Phosphorylation Step | Enzyme Class | Product |
| Initial Phosphorylation | Nucleoside Kinase | This compound-5'-monophosphate |
| Second Phosphorylation | Nucleoside Monophosphate Kinase (NMPK) | This compound-5'-diphosphate |
| Final Phosphorylation | Nucleoside Diphosphate Kinase (NDPK) | This compound-5'-triphosphate |
| This table outlines the general enzymatic pathway for the intracellular activation of this compound. |
Molecular Targets and Enzyme Interactions
The active triphosphate form of this compound interacts with specific viral and cellular enzymes, leading to the inhibition of viral replication.
The primary target for many antiviral nucleoside analogs, including those in the dideoxynucleoside family, is the viral reverse transcriptase (RT). nih.gov In the context of HIV, the triphosphate of this compound acts as a competitive inhibitor of HIV-1 RT. It competes with the natural substrate, deoxycytidine triphosphate (dCTP), for binding to the active site of the enzyme. The lack of a 3'-hydroxyl group on the sugar moiety of this compound is a key structural feature shared with other dideoxynucleoside analogs. nih.gov
The triphosphate of this compound can also be recognized as a substrate by various cellular DNA polymerases, albeit with different efficiencies compared to viral RT. This interaction is critical as it can lead to cellular toxicity. The selectivity of the triphosphate for viral RT over host DNA polymerases is a key determinant of a nucleoside analog's therapeutic index.
Studies have shown that dideoxynucleoside triphosphates can inhibit cellular DNA polymerases such as α, β, and γ. nih.govmdpi.com For instance, 2',3'-dideoxythymidine 5'-triphosphate (ddTTP) has been shown to inhibit DNA polymerase delta more effectively than polymerase alpha, but less so than polymerase beta. nih.gov The inhibition constant (Ki) for ddNTPs varies depending on the specific polymerase, the template-primer, and the natural substrate it competes with. nih.gov The incorporation of 2',3'-dideoxy-3'-aminonucleoside 5'-monophosphate residues into the 3'-terminus of a primer terminates DNA chain elongation. nih.gov
| Enzyme | General Role | Interaction with Dideoxynucleoside Triphosphates |
| HIV-1 Reverse Transcriptase | Viral DNA synthesis | Competitive inhibition and chain termination |
| DNA Polymerase α | DNA replication | Potential for inhibition and incorporation |
| DNA Polymerase β | DNA repair | Potential for inhibition and incorporation |
| DNA Polymerase γ | Mitochondrial DNA replication | Potential for inhibition and incorporation, a key factor in mitochondrial toxicity |
| This table summarizes the interaction of dideoxynucleoside triphosphates with key viral and cellular polymerases. |
The central mechanism by which this compound triphosphate inhibits viral replication is through the termination of nucleic acid chain elongation. wikipedia.org Once the viral reverse transcriptase incorporates the triphosphate analog into the growing viral DNA strand, the absence of a 3'-hydroxyl group on the sugar ring prevents the formation of a phosphodiester bond with the next incoming deoxynucleoside triphosphate. wikipedia.orguni-regensburg.de This leads to the premature termination of the DNA chain, thereby halting the viral replication process. wikipedia.org This chain-termination mechanism is a hallmark of dideoxynucleoside analogs used in antiviral therapy. biosyn.com
Preclinical Efficacy Studies in Vitro and in Vivo Models
Antiviral Activity against Human Immunodeficiency Virus (HIV)
The quest for effective antiretroviral agents has led to the synthesis and evaluation of numerous nucleoside analogues, including 2',3'-dideoxy-4'-thiocytosine and its modified forms. These compounds are designed to interfere with the replication of HIV, primarily by inhibiting the viral enzyme reverse transcriptase.
Efficacy of 2',3'-Dideoxy-4'-thiocytidine in vitro
Potency of Fluorinated and L-Configuration Analogues against HIV-1
Modifications to the sugar moiety and the stereochemistry of nucleoside analogues can significantly impact their antiviral potency and safety profile. Research into fluorinated and L-configuration analogues of this compound has yielded promising results.
One such analogue, L-2',3'-didehydro-2',3'-dideoxy-2'-fluoro-4'-thiocytidine, has demonstrated potent antiviral activity against HIV-1. In peripheral blood mononuclear (PBM) cells, this compound exhibited a 50% effective concentration (EC50) of 0.12 µM. Notably, it showed no cytotoxicity in PBM, CEM, and Vero cells at concentrations up to 100 µM, indicating a favorable in vitro safety profile.
In contrast to the promising activity of some fluorinated analogues, other studies have shown that the introduction of fluorine at certain positions can diminish or completely inactivate the anti-HIV activity of nucleosides researchgate.net. For instance, a study on various fluorinated sugar analogues of anti-HIV-1 nucleosides reported that none of the synthesized compounds, including 2',3'-dideoxy-2',3'-difluoro-5-methyluridine and its arabino analogue, showed significant activity researchgate.net. This highlights the critical role of the specific position and stereochemistry of the fluorine substitution in determining antiviral efficacy.
The L-configuration, or "unnatural" stereochemistry, has been a successful strategy in developing potent antiviral nucleosides with reduced cytotoxicity. For example, the L-isomers of 2',3'-dideoxy-3'-thiacytidine (3TC) and 2',3'-dideoxy-3'-thia-5-fluorocytidine (FTC) are significantly more active against HIV-1 than their corresponding D-isomers.
| Compound | Cell Line | EC50 (µM) | CC50 (µM) |
| L-2',3'-didehydro-2',3'-dideoxy-2'-fluoro-4'-thiocytidine | PBM | 0.12 | >100 |
Antiviral Activity against Hepatitis B Virus (HBV)
The therapeutic potential of this compound and its analogues extends to other viral infections, notably Hepatitis B. The inhibition of viral DNA polymerase is a key mechanism of action for many anti-HBV nucleoside analogues.
While direct studies on the anti-HBV activity of this compound were not prominent in the reviewed literature, research on closely related compounds provides valuable insights. For instance, 2',3'-dideoxycytidine has been shown to inhibit the replication of HBV in vitro.
Furthermore, a fluorinated analogue, 2',3'-dideoxy-2',3'-didehydro-β-L(-)-5-fluorocytidine (L(-)Fd4C), has demonstrated potent activity against HBV. It was found to be at least 10 times more potent than lamivudine (B182088) (3TC) in cell culture. nih.govnih.gov This enhanced potency is attributed to the introduction of a fluorine atom at the 5-position of the cytosine base. nih.gov L(-)Fd4C is metabolized to its active triphosphate form, which then inhibits the HBV DNA polymerase. nih.govnih.gov The level of phosphorylation to the active triphosphate metabolite is higher for L(-)Fd4C compared to 3TC, and its triphosphate form is retained longer within cells. nih.gov
These findings suggest that the 4'-thio scaffold, particularly when combined with fluorination and an L-configuration, is a promising area for the development of novel anti-HBV agents.
Antineoplastic Activity in Cancer Cell Lines
In addition to their antiviral properties, certain nucleoside analogues, including those with a 4'-thio modification, have been investigated for their potential as anticancer agents. These compounds can exert their antineoplastic effects by interfering with cellular DNA synthesis and inducing apoptosis in rapidly dividing cancer cells.
A notable analogue, 4'-thio-2'-deoxy-2'-methylidenecytidine (4'-thio-DMDC), has shown significant in vitro and in vivo antitumor activity. This compound inhibited the growth of various human solid cancer cell lines, with particular efficacy against lung and bladder carcinomas, as well as melanomas. nih.gov The mechanism of action for 4'-thio-DMDC involves the inhibition of cellular DNA synthesis. nih.gov For its antitumor activity, the compound requires phosphorylation at the 5'-position of its deoxyribose by deoxycytidine kinase. nih.gov An advantageous property of 4'-thio-DMDC is its poor substrate affinity for cytidine (B196190) deaminase, an enzyme that can inactivate similar nucleoside analogues. nih.gov
Another related compound, 1-(2-deoxy-2-fluoro-β-D-4-thio-arabino-furanosyl)cytosine (4'-thio-FAC), has also demonstrated potent anti-proliferative effects against a panel of human cancer cell lines. In vitro studies showed significant activity against pancreatic (Capan-1, MIA-PaCa-2, BxPC-3) and ovarian (SK-OV-3, OVCAR-3, ES-2) cancer cell lines, with IC50 values ranging from 0.01 to 0.2 µM.
Structure Activity Relationship Sar Studies
Influence of Sugar Moiety Modifications
The pseudosugar ring of 2',3'-dideoxy-4'-thiocytosine is a primary target for structural modifications aimed at enhancing its pharmacological profile.
Role of the 4'-Sulfur Atom in Biological Activity
The substitution of the 4'-oxygen with a sulfur atom is a key modification that defines this class of nucleoside analogues. This bioisosteric replacement significantly impacts the compound's biological activity for several reasons. The presence of the larger, less electronegative sulfur atom alters the geometry and electronics of the sugar ring. This change in the sugar pucker conformation can lead to a more favorable interaction with viral enzymes, such as reverse transcriptase, compared to their natural oxygen-containing counterparts. Furthermore, 4'-thionucleosides often exhibit increased stability against degradation by nucleoside phosphorylases, which can prolong their half-life and enhance their therapeutic efficacy. nih.gov
Effects of 2' and 3' Substitutions (e.g., Fluoro, Didehydro)
Modifications at the 2' and 3' positions of the 4'-thio sugar ring have been shown to significantly modulate antiviral activity. The introduction of a double bond between the 2' and 3' carbons, creating a 2',3'-didehydro-2',3'-dideoxy (d4) analogue, can influence the ring's conformation and biological potency.
Furthermore, the introduction of a fluorine atom at the 2' position has been explored. In a study of 2',3'-didehydro-2',3'-dideoxy-2'-fluoro-4'-thionucleosides, the cytidine (B196190) analogue (2'-F-d4-4'-S-C) and its 5-fluorocytidine (B16351) counterpart (2'-F-d4-4'-S-FC) demonstrated notable anti-HIV-1 activity.
| Compound | EC50 (µM) in PBM cells | IC50 (µM) in PBM cells | IC50 (µM) in CEM cells | IC50 (µM) in Vero cells |
|---|---|---|---|---|
| 2'-F-d4-4'-S-C | 1.3 | >100 | >100 | >100 |
| 2'-F-d4-4'-S-FC | 11.6 | >100 | >100 | >100 |
EC50: 50% effective concentration; IC50: 50% inhibitory concentration; PBM: Peripheral Blood Mononuclear cells.
Impact of Chirality (L- vs. D-Configurations) on Efficacy
A significant finding in the development of nucleoside analogues has been the discovery that the "unnatural" L-configuration of the sugar moiety can lead to improved antiviral activity and a better safety profile compared to the "natural" D-configuration. This is a critical aspect of the SAR for 4'-thionucleosides. L-nucleoside analogues are often poor substrates for human cellular kinases, particularly mitochondrial kinases, which can reduce their cytotoxicity. nih.gov However, they can be efficiently phosphorylated by viral kinases and subsequently incorporated into the growing viral DNA chain by viral polymerases, leading to chain termination.
For instance, studies on 2',3'-dideoxy-L-pyrimidine nucleosides have shown that the β-L-enantiomers are more potent antiviral agents than their corresponding β-D-enantiomers. nih.gov Specifically, 2',3'-dideoxy-β-L-5-fluorocytidine (β-L-FddC) was found to be a potent inhibitor of both HIV-1 and hepatitis B virus (HBV). nih.gov The L-isomers of 2',3'-dideoxy-3'-thiacytidine also demonstrated greater antiviral potency compared to the D-isomers.
| Compound | Virus | EC50 (µM) | IC50 (µM) for mitochondrial DNA synthesis |
|---|---|---|---|
| β-L-FddC | HIV-1 | 0.5 | >100 |
| β-D-ddC | HIV-1 | 1.5 | 0.022 |
| β-D-FddC | HIV-1 | 2 | N/A |
| β-L-ddC | HBV | 0.01 | >100 |
| β-L-FddC | HBV | 0.01 | >100 |
N/A: Not available
Influence of Nucleobase Modifications on Biological Potency
Alterations to the cytosine ring of this compound also play a crucial role in determining its biological activity.
Substitutions on the Cytosine Moiety (e.g., 5-Fluoro)
The introduction of a fluorine atom at the 5-position of the cytosine base has been shown to enhance the antiviral potency of this compound analogues. This modification can increase the compound's metabolic stability and alter its interaction with target enzymes. As mentioned earlier, 2',3'-dideoxy-β-L-5-fluorocytidine demonstrated potent activity against both HIV-1 and HBV. nih.gov The improved efficacy of 5-fluoro-substituted analogues is a recurring theme in the SAR of pyrimidine (B1678525) nucleosides.
Conformational Flexibility and Biological Potency Correlations
The three-dimensional conformation of the sugar ring is a critical factor in the biological activity of nucleoside analogues. The replacement of the 4'-oxygen with sulfur influences the sugar's pucker, which is the out-of-plane bending of the ring atoms. This conformational preference can affect how the nucleoside analogue is recognized and processed by cellular and viral enzymes.
4'-thionucleosides often favor a C3'-endo (North) or a conformationally flexible state, which can be preferred by viral reverse transcriptases. This contrasts with many natural deoxynucleosides that prefer a C2'-endo (South) pucker. The specific sugar conformation adopted by the triphosphate form of this compound is thought to be crucial for its efficient binding to the active site of the viral polymerase and its subsequent incorporation into the viral DNA, leading to chain termination. The correlation between a specific sugar pucker and high antiviral potency is a key aspect of the SAR of these compounds. nih.gov
Mechanisms of Drug Resistance
Identification of Resistance-Associated Mutations in Viral Enzymes
The development of resistance to 2',3'-Dideoxy-4'-thiocytosine and structurally similar nucleoside analogues is predominantly linked to specific mutations within the HIV-1 reverse transcriptase enzyme. These mutations are selected for under the pressure of antiviral therapy and can significantly reduce the susceptibility of the virus to the drug.
The most prominent mutation associated with resistance to the class of drugs to which this compound belongs is the M184V substitution in the HIV-1 reverse transcriptase. nih.govyoutube.com This mutation involves the change of a methionine residue to a valine at codon 184. The M184V mutation is located in the highly conserved YMDD motif of the RT enzyme, which is a critical part of the polymerase active site. nih.govnih.gov Its emergence is associated with high-level resistance to lamivudine (B182088) (3TC) and emtricitabine (B123318) (FTC), compounds that are structurally very similar to this compound. nih.gov While the M184I mutation can also be selected initially, the M184V variant typically becomes dominant over time. nih.gov
Another mutation that can confer resistance to nucleoside analogues is the K65R substitution, which involves a change from lysine (B10760008) to arginine at codon 65. This mutation is known to cause cross-resistance to several NRTIs.
| Mutation | Amino Acid Change | Location in RT | Associated Resistance Profile |
| M184V | Methionine to Valine | Codon 184 (YMDD motif) | High-level resistance to lamivudine and emtricitabine; likely high-level resistance to this compound. |
| K65R | Lysine to Arginine | Codon 65 | Cross-resistance to multiple nucleoside reverse transcriptase inhibitors. |
Structural Basis of Resistance Development
The presence of mutations like M184V induces conformational changes in the reverse transcriptase enzyme, which form the structural basis for drug resistance. These changes interfere with the binding and incorporation of the nucleoside analogue, allowing viral replication to proceed even in the presence of the drug.
The primary mechanism by which the M184V mutation confers resistance to this compound and its analogues is through steric hindrance. The substitution of the smaller methionine residue with the bulkier, β-branched valine at position 184 creates a physical clash with the 4'-thio-sugar moiety of the incoming nucleoside triphosphate analogue. This steric interference prevents the drug from binding effectively within the active site of the reverse transcriptase.
This clash destabilizes the enzyme-inhibitor complex, reducing the affinity of the mutated enzyme for the drug. nih.gov While the mutant enzyme can still bind the natural deoxynucleoside triphosphate (dNTP), its ability to bind the modified sugar ring of the inhibitor is significantly compromised. This selective discrimination allows the enzyme to continue its function of DNA synthesis while avoiding the inhibitory action of the drug.
Beyond direct steric hindrance, the M184V mutation can also lead to more subtle conformational changes in the reverse transcriptase enzyme that affect the positioning of the primer and template strands. nih.gov It has been suggested that the M184V mutation may alter the alignment of the primer/template complex within the active site. This repositioning could move the 3'-end of the primer away from the optimal position for the incorporation of the nucleoside analogue, further contributing to the resistance phenotype. By altering the precise geometry of the active site, the mutant enzyme makes the incorporation of the inhibitor less favorable, even if binding is not completely blocked.
Analysis of Cross-Resistance Profiles with Other Nucleoside Analogues
The emergence of resistance to one nucleoside analogue often has implications for the efficacy of other drugs in the same class. This phenomenon, known as cross-resistance, is a critical consideration in antiretroviral therapy.
The M184V mutation, which is the primary resistance mechanism against this compound, confers high-level cross-resistance to the structurally similar compounds lamivudine (3TC) and emtricitabine (FTC). nih.gov However, an interesting and clinically significant consequence of the M184V mutation is that it can increase the susceptibility of the virus to other NRTIs, such as zidovudine (B1683550) (AZT) and tenofovir (B777) (TDF). nih.gov This resensitization is thought to occur because the M184V mutation impairs the ability of the reverse transcriptase to excise these other nucleoside analogues once they have been incorporated into the growing DNA chain. nih.gov
The K65R mutation, on the other hand, is associated with a broader pattern of cross-resistance, reducing the activity of tenofovir, abacavir, didanosine (B1670492), and lamivudine. The presence of multiple thymidine (B127349) analogue mutations (TAMs) can also lead to broad cross-resistance across the NRTI class.
| Nucleoside Analogue | Effect of M184V Mutation on Susceptibility |
| Lamivudine (3TC) | High-level resistance |
| Emtricitabine (FTC) | High-level resistance |
| Zidovudine (AZT) | Increased susceptibility (resensitization) |
| Tenofovir (TDF) | Increased susceptibility (resensitization) |
| Abacavir (ABC) | Low-level resistance |
| Didanosine (ddI) | Low-level resistance |
Future Research Directions and Translational Perspectives
Design and Synthesis of Next-Generation 4'-Thionucleoside Scaffolds
The synthesis of 4'-thionucleosides has evolved significantly, moving towards more efficient and scalable methods to generate diverse analogs. researchgate.netnih.gov A key area of focus is the development of de novo synthetic routes that allow for greater flexibility in introducing modifications to the sugar moiety and the nucleobase. nih.gov These approaches often rely on streamlined processes, such as the scalable α-fluorination and aldol (B89426) reaction of α-heteroaryl acetaldehydes, followed by carbonyl reduction, mesylate formation, and a double displacement reaction to form the thio-sugar ring. nih.gov
Recent advancements have also concentrated on the stereoselective synthesis of 4'-thionucleoside analogs, which is crucial for their biological activity. For instance, highly diastereoselective Mukaiyama aldol reactions and radical-based vinyl group transfers have been employed to create analogs with a C2' stereogenic all-carbon quaternary center. mdpi.com Furthermore, intramolecular SN2-like cyclization of acyclic thioaminals has been explored as a method to produce pyrimidine-based 4'-thionucleosides. mdpi.com
Modifications at various positions of the 4'-thionucleoside scaffold are being investigated to enhance efficacy and overcome resistance. The introduction of a 2'-C-methyl group, for example, has been explored for its potential antiviral activity against Hepatitis C virus (HCV). nih.gov Additionally, the synthesis of 4'-thio-2',3'-dideoxynucleosides continues to be an area of interest for anti-HIV research. acs.org The development of versatile building blocks, such as a common 4-thioribose intermediate, enables access to a wider range of both thio-ribo and thio-arabino pyrimidine (B1678525) nucleosides and their 4'-sulfinyl derivatives. frontiersin.org
Table 1: Synthetic Strategies for Next-Generation 4'-Thionucleoside Scaffolds
| Synthetic Strategy | Description | Key Features |
|---|---|---|
| De Novo Synthesis | Building the 4'-thionucleoside from simple starting materials. | High flexibility, scalable. |
| Stereoselective Synthesis | Controlling the 3D arrangement of atoms in the molecule. | Crucial for biological activity, creates specific isomers. |
| Acyclic Approach | Attaching the nucleobase before the formation of the thio-sugar ring. | An alternative to traditional glycosylation methods. |
Computational Approaches for Rational Drug Design and Optimization
Computational methods are becoming indispensable in the rational design and optimization of 4'-thionucleoside analogs. These approaches can predict how a molecule will interact with its biological target, thereby guiding the synthesis of more potent and selective drugs. nih.gov
Density Functional Theory (DFT) calculations have been used to understand the stereoselectivity of synthetic reactions, which is critical for producing the biologically active isomer of a drug. mdpi.com By modeling the transition states of a reaction, researchers can predict which isomer is more likely to form and design the reaction conditions to favor that outcome. mdpi.com
Molecular docking is another powerful tool that allows scientists to visualize the binding of a 4'-thionucleoside analog to its target protein, such as a viral polymerase or reverse transcriptase. nih.gov For instance, the triphosphate form of L-3'F-4'S-d4C, an anti-HIV agent, was shown through molecular modeling to bind to the active site of wild-type HIV-1 reverse transcriptase without steric hindrance. researchgate.net This binding is further stabilized by a possible hydrogen bond between the 3'-fluorine atom and the amino acid Asp185, which helps to explain its potent anti-HIV activity. researchgate.net
Structure-activity relationship (SAR) studies are crucial for optimizing the therapeutic properties of 4'-thionucleosides. These studies involve systematically modifying the structure of a lead compound and evaluating the effect of these changes on its biological activity. nih.gov For example, SAR studies on 4'-thioadenosine derivatives led to the identification of compounds with optimal species-independent binding affinity for the A3 adenosine (B11128) receptor. researchgate.net In the context of anti-HIV agents, SAR studies have been instrumental in understanding the mechanisms of drug resistance and in designing new analogs that can overcome it. researchgate.net
Table 2: Computational Approaches in 4'-Thionucleoside Drug Design
| Computational Method | Application | Example |
|---|---|---|
| Density Functional Theory (DFT) | Predicting reaction outcomes and stereoselectivity. | Understanding the formation of specific isomers during synthesis. mdpi.com |
| Molecular Docking | Visualizing drug-target interactions. | Modeling the binding of L-3'F-4'S-d4CTP to HIV-1 reverse transcriptase. researchgate.net |
Exploration of Novel Therapeutic Applications Beyond Antiviral and Antineoplastic Activity
While 2',3'-Dideoxy-4'-thiocytosine and its analogs are well-known for their antiviral and anticancer properties, recent research has begun to explore their potential in other therapeutic areas. nih.gov
One promising area is the development of 4'-thionucleosides as antibacterial agents . The emergence of antibiotic-resistant bacteria has created an urgent need for new treatments, and nucleoside analogs are being investigated as a potential solution. nih.gov
There is also emerging evidence that some 4'-thionucleoside analogs may have cardioprotective effects . Certain proprietary molecules are currently being evaluated in both in vitro and in vivo models for their potential to treat heart conditions. mdpi.com
The role of nucleosides in modulating the immune system has led to the investigation of 4'-thionucleosides for autoimmune and inflammatory diseases . Purine (B94841) nucleoside analogs are already used as immunosuppressive agents. nih.gov A recent study demonstrated that nucleosides can act as innate immune activators and accelerate inflammatory osteolysis in a mouse model of collagen-induced arthritis, suggesting a potential, albeit complex, role in diseases like rheumatoid arthritis. nih.gov Further research is needed to fully understand the potential of 4'-thionucleosides as immunomodulatory agents.
Finally, the unique properties of 4'-thionucleosides make them valuable tools in synthetic biology and biotechnology . For example, 2'-deoxy-4'-thionucleoside 5'-triphosphates have been successfully incorporated into DNA by various DNA polymerases, enabling the PCR amplification of 4'-thioDNA. mdpi.com This opens up possibilities for creating synthetic genetic polymers with enhanced stability and novel functions. The synthesis of 4'-thioUTP and 4'-thioCTP and their use in SELEX (Systematic Evolution of Ligands by Exponential Enrichment) has also been described, allowing for the development of nuclease-resistant RNA molecules with high binding affinity to specific targets. nih.gov
Table 3: Novel Therapeutic Applications of 4'-Thionucleosides
| Therapeutic Area | Potential Application | Research Findings |
|---|---|---|
| Antibacterial | Treatment of bacterial infections. | Thiolated nucleoside derivatives have shown antibacterial activity. nih.gov |
| Cardioprotection | Treatment of heart disease. | Proprietary 4'-thionucleoside analogs are under evaluation for cardioprotective effects. mdpi.com |
| Autoimmune/Inflammatory Diseases | Modulation of the immune response. | Nucleosides have been shown to act as innate immune activators in a model of inflammatory arthritis. nih.gov |
Q & A
Basic Research Questions
Q. How can researchers optimize the prebiotic synthesis of 2',3'-Dideoxy-4'-thiocytosine analogs under laboratory conditions?
- Methodological Answer : To replicate prebiotic synthesis, react guanidine hydrochloride with cyanoacetaldehyde in concentrated solutions (e.g., 0.5 M NaCl) under controlled evaporation to mimic dry lagoon conditions. Adjust pH to 6–8 and maintain high guanidine concentrations (≥0.1 M) to achieve yields >40%. Monitor hydrolysis products (e.g., thiouracil) via HPLC to assess reaction progress. Lower yields (1–7%) in dilute conditions suggest evaporation-driven concentration is critical .
Q. What experimental precautions ensure the stability of this compound during storage?
- Methodological Answer : Store the compound in airtight containers under inert gas (e.g., argon) at –20°C to minimize oxidation and hydrolysis. Avoid long-term storage; aliquot stock solutions and verify integrity using UV-Vis spectroscopy (monitor absorbance at 270–280 nm for thiopyrimidine derivatives). Degradation products like thiouracil can be detected via TLC with silica gel plates and ethanol:water (7:3) as the mobile phase .
Advanced Research Questions
Q. How does this compound interact with ionic surfactants at electrochemical interfaces, and how can this be leveraged in biosensing?
- Methodological Answer : Use cyclic voltammetry (CV) or impedance spectroscopy to study competitive adsorption at R-AgLAFe/chlorate(VII) interfaces. Prepare mixtures with SDS (anionic) or CTAB (cationic) surfactants in 0.1 M NaClO₄ electrolyte. Measure differential capacitance (Cd) and zero-potential surface tension (γz) to determine adsorption dominance. Thiocytosine typically outcompetes surfactants, but SDS/CTAB alters molecular alignment at the electrode surface. ClO₄⁻ ions modulate interfacial interactions, requiring ion-selective electrode validation .
Q. What strategies resolve contradictions in synthetic yields of thiocytosine derivatives across prebiotic simulation studies?
- Methodological Answer : Address low yields (1–7%) in dilute "dry lagoon" models by incorporating iterative wet-dry cycles to enhance condensation. Compare results with high-yield (40–85%) concentrated systems using kinetic modeling to identify rate-limiting steps (e.g., guanidine-cyanoacetaldehyde adduct formation). Use isotopic labeling (e.g., <sup>13</sup>C-cyanide) to trace reaction pathways and quantify byproducts via LC-MS .
Q. Can this compound function in synthetic gene expression systems, and how is polymerase compatibility assessed?
- Methodological Answer : Test transcription/translation efficiency in reconstituted E. coli systems using 4'-thiocytosine RNA (dSC RNA) templates. Perform primer extension assays with T7 RNA polymerase and reverse transcriptase to evaluate nucleotide incorporation fidelity. Measure GFPuv expression via fluorescence spectroscopy as a reporter. Optimize Mg<sup>2+</sup> concentrations (10–20 mM) to stabilize sulfur-substituted ribose-phosphate backbones .
Q. How do radiation-induced oxidation pathways impact the stability of thiocytosine derivatives in aqueous environments?
- Methodological Answer : Expose aqueous thiocytosine to γ-radiation (10–50 kGy) and analyze one-electron oxidation products using pulse radiolysis coupled with transient absorption spectroscopy (λ = 300–400 nm). Identify reactive intermediates (e.g., thiyl radicals) via ESR spin trapping with DMPO. Compare degradation kinetics with natural cytosine to assess sulfur’s protective role as an energy trap .
Data Analysis and Mechanistic Studies
Q. What advanced techniques characterize competitive adsorption between thiocytosine and surfactants in mixed systems?
- Methodological Answer : Employ Langmuir-Blodgett trough measurements to construct pressure-area isotherms for thiocytosine-surfactant monolayers. Use atomic force microscopy (AFM) to visualize molecular packing at the nanoscale. For electrochemical systems, fit impedance data to the Frumkin adsorption isotherm model to quantify surface coverage and interaction parameters .
Q. How do ionic surfactants influence the electrochemical reduction kinetics of metal ions in thiocytosine-containing systems?
- Methodological Answer : Investigate Bi(III) electro-reduction in 1 mM thiocytosine + SDS/CTAB solutions using chronoamperometry. Calculate cathodic transfer coefficients (α) and standard rate constants (ks) from Tafel plots. SDS reduces ks by 50% due to anionic competition, while CTAB enhances charge transfer via cationic synergy. Validate with XPS to confirm surfactant adsorption on electrodes .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
